Naphth(2,3-a)aceanthrylene

Descripción general

Descripción

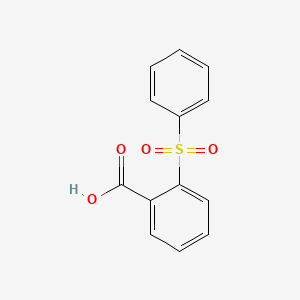

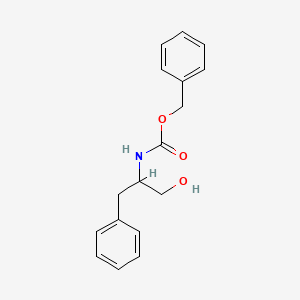

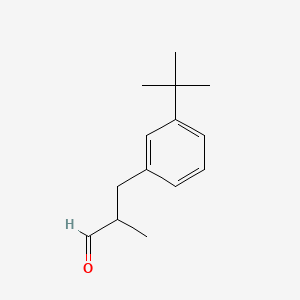

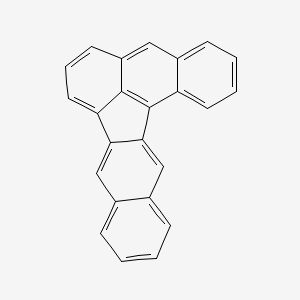

Naphth[2,3-a]aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 . It appears as plates from glacial acetic acid or alcohol with greenish-yellow fluorescence .

Molecular Structure Analysis

The molecular structure of Naphth(2,3-a)aceanthrylene consists of 24 carbon atoms and 14 hydrogen atoms . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

This compound is part of a group of 21 PAHs that present a sextet migration pattern with four or more benzenoid rings. This is potentially related to high molecular reactivity .Physical and Chemical Properties Analysis

This compound has several physical and chemical properties, including ideal gas heat capacity, dynamic viscosity, standard Gibbs free energy of formation, enthalpy of formation at standard conditions, enthalpy of fusion at standard conditions, and enthalpy of vaporization at standard conditions .Aplicaciones Científicas De Investigación

Synthesis and Properties

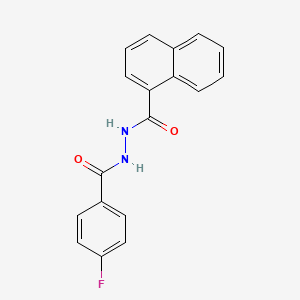

Naphth[2,3-h]acepleiadylene-5,12-dione, a related compound to Naphth(2,3-a)aceanthrylene, was synthesized through cycloaddition reactions. Its reduction potentials were determined using cyclic voltammetry, indicating [22]- and [18]-annulenediones properties (Tsunetsugu et al., 1988).

Polycyclic Aromatic Hydrocarbons Synthesis

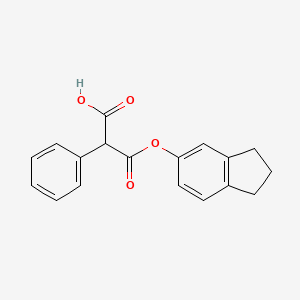

Flash vacuum thermolysis of diarylmethylidenecycloproparenes led to the synthesis of various C24H14 polycyclic aromatic hydrocarbons, including derivatives of this compound (Halton, 2006).

Thiophene Isoster Synthesis

A novel thiophene isoster of aceanthrylene was synthesized, exhibiting isolectronic nature with aceanthrylene in its UV spectra, which suggests potential applications in optical and electronic materials (Lee-Ruff & George, 1990).

Photoreactivity Studies

The photoreactivity of aromatic o-quinones, including aceanthrylene-1,2-dione, was investigated, revealing insights into their reactivity towards hydrogen abstraction in different solvent polarities. This research contributes to the understanding of photochemical behaviors of related compounds (Barra, Harder & Balfe, 1999).

Spectroscopic Analysis

A study on the UV-Visible absorption spectra of various polycyclic aromatic hydrocarbons (PAHs) provided insights into the molecular reactivity and mutagenic conduct of naphth[1,2-a]aceanthrylene and related compounds (Oña-Ruales & Ruiz-Morales, 2017).

Pericyclic Reactions

Research on pericyclic reactions within a self-assembled molecular flask indicated that naphthalene and aceanthrylene can undergo [2+2] and [2+4] cycloadditions under specific conditions. This discovery could be significant for chemical synthesis strategies (Murase & Fujita, 2010).

Mecanismo De Acción

The high mutagenic activity of Naphth(2,3-a)aceanthrylene is potentially associated with the locations and migration of its aromatic sextets . It has two moving sextets that increase the electronic entropy of the five benzenoid rings, leading to prospective high molecular reactivity and high mutagenic conduct .

Direcciones Futuras

The annellation theory method has been used to predict the locations of maximum absorbance (LMA) of the ultraviolet-visible (UV-Vis) spectral bands in the group of PAHs C24H14 (dibenzo and naphtho) derivatives of fluoranthene (DBNFl), including Naphth(2,3-a)aceanthrylene . This represents the first report about the application of the annellation theory for the calculation of the locations of maximum absorbance in the UV-Vis spectra of PAHs with five-membered rings . This study constitutes the premier investigation beyond the pure benzenoid classical approach toward the establishment of a generalized annellation theory that will encompass not only homocyclic benzenoid and non-benzenoid PAHs, but also heterocyclic compounds .

Propiedades

IUPAC Name |

hexacyclo[11.10.1.02,7.09,24.014,23.016,21]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-7-16-14-22-21(13-15(16)6-1)20-11-5-9-18-12-17-8-3-4-10-19(17)24(22)23(18)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOPJEQPIXGHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=CC6=CC=CC=C6C3=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232936 | |

| Record name | Naphth(2,3-a)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-79-5 | |

| Record name | Dibenzo[a,k]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphth(2,3-a)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphth(2,3-a)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.